molecular formula C24H27FN2O3S B2629739 7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 892769-06-1

7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No. B2629739
M. Wt: 442.55
InChI Key: QWDRDJBPUNXJQW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • The molecule 7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one exhibits a complex structure and has been the subject of various synthetic and structural analyses. For instance, a study focused on the synthesis of bioactive molecules incorporating fluoro substituted benzothiazoles with sulphonamido quinazolinyl imidazole motifs, indicating the molecule's relevance in creating biologically active compounds with potential applications in pharmacology and medicinal chemistry (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). Another research isolated and identified a related compound as the N-substituted regioisomer of besifloxacin, shedding light on the molecule's structural intricacies (Xia, Chen, & Yu, 2013).

Molecular Conformation Studies

  • Detailed conformational studies have been carried out on derivatives of this molecule, providing insights into the spatial arrangement and potential steric effects induced by different substituents. These studies are crucial for understanding the molecule's reactivity and interaction with biological targets (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Pharmacological Potential

  • The compound and its derivatives have been explored for their potential in pharmacological applications. Research indicates their relevance in the synthesis of novel molecular frameworks, which could be pharmacologically promising, derived from privileged scaffolds. This highlights the molecule's potential as a cornerstone in developing new therapeutics (Králová & Soural, 2022). A study by Kuramoto et al. (2003) also suggested its significant role in synthesizing compounds with potent antibacterial activities against a range of bacteria, demonstrating its relevance in antibiotic development (Kuramoto et al., 2003).

Inhibitory Activity and Molecular Interactions

  • Novel azepane derivatives of the compound have been synthesized and evaluated for protein kinase B inhibition, indicating its potential in therapeutic interventions targeting protein kinases. The study's findings contribute to the understanding of the molecule's interactions with biological enzymes and its potential in drug development (Breitenlechner et al., 2004).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

7-(azepan-1-yl)-3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-3-17-8-10-18(11-9-17)31(29,30)23-16-26(2)21-15-22(20(25)14-19(21)24(23)28)27-12-6-4-5-7-13-27/h8-11,14-16H,3-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDRDJBPUNXJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Azepan-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

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